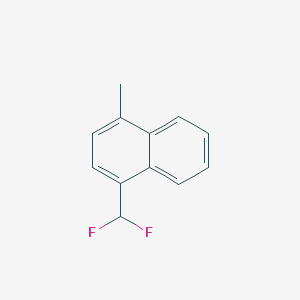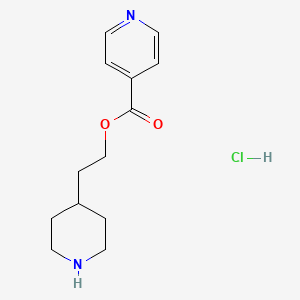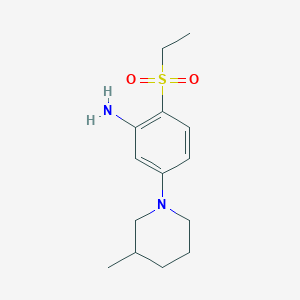
1-(Difluoromethyl)-4-methylnaphthalene
Vue d'ensemble
Description
Difluoromethylation is a process that involves the addition of a difluoromethyl group (-CF2H) to a molecule . This group is chemically inert and lipophilic, which helps pharmaceuticals and agrochemicals reach their intended targets and prevents them from being metabolized too quickly .
Synthesis Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Applications De Recherche Scientifique
Fluorescent Tracer for IC Engine Applications
1-(Difluoromethyl)-4-methylnaphthalene, or more commonly 1-methylnaphthalene (1-MN), serves as a laser-induced fluorescence (LIF) tracer for imaging mixture formation and temperature distributions in internal combustion (IC) engines. The stability and reliability of LIF measurement results can be influenced by partial tracer oxidation, necessitating analysis of tracer and fuel consumption under various conditions, such as different residence times, global air-fuel ratios, pressures, and temperatures. This is crucial for accurate imaging and diagnostics in IC engine research and development (Fendt et al., 2020).
Autoignition in Surrogate Fuels
1-MN is prominently used as a representative aromatic hydrocarbon in surrogate fuels for diesel. Understanding its ignition characteristics is vital for designing efficient and cleaner combustion systems. Studies using a rapid compression machine (RCM) at various pressures, temperatures, and equivalence ratios in air provide insights into the ignition delay of 1-MN. These studies not only contribute to our knowledge of 1-MN's behavior under different conditions but also assist in evaluating the performance of chemical kinetic models used in estimating the ignition characteristics of such compounds (Kukkadapu & Sung, 2017).
Molecular Structure and Properties in Liquids
Research into the atomic and molecular structure of 1-methylnaphthalene in liquid form has provided valuable insights into intermolecular and intramolecular distances, coordination numbers, and packing coefficients. These studies are significant for understanding the properties of 1-MN and other molecular liquids, especially weakly polar monosubstituted derivatives of naphthalene, which have applications in various industrial and scientific processes (Drozdowski, 2002).
Electronic Structure and Photoelectrical Properties for DSSC Application
An experimental and theoretical investigation into the structure, vibrations, and electronic properties of 1-MN derivatives like 1,4-diacetoxy-2-methylnaphthalene (DAMN) sheds light on their potential applications in dye-sensitized solar cells (DSSCs). Understanding the energy gap of HOMO-LUMO, charge transfer interactions within the molecule, and the molecule's biological activity provides insights that are crucial for developing more efficient and effective solar cells (Gayathri, 2018).
Mécanisme D'action
The mechanism of action of a difluoromethylated compound would depend on the specific compound and its intended use. For example, in the case of Eflornithine, a difluoromethylated compound used to treat African trypanosomiasis (sleeping sickness), it acts as an inhibitor of ornithine decarboxylase .
Orientations Futures
Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients . The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .
Propriétés
IUPAC Name |
1-(difluoromethyl)-4-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAZKKZLEVLELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-4-methylnaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-Hydroxybutyl)amino]isonicotinic acid](/img/structure/B1395009.png)
![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)
amino]-1-ethanol](/img/structure/B1395011.png)
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)


![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid](/img/structure/B1395016.png)
![2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol](/img/structure/B1395018.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395019.png)
![2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395020.png)
![2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395021.png)